

6-Bromo-2-phenylquinoline-4-carboxylic acid

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Bromo-2-phenylquinoline-4-carboxylic acid
Cat. No.:	B1266358

[Get Quote](#)

Technical Guide: 6-Bromo-2-phenylquinoline-4-carboxylic acid

CAS Number: 33007-99-7[\[1\]](#)

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-2-phenylquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, established synthetic protocols, and an analysis of its biological activity, drawing from data on structurally related analogs. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of relevant quantitative data to facilitate further investigation and application of this compound.

Compound Identification and Properties

6-Bromo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, also known as cinchoninic acid. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position significantly influences its chemical and biological characteristics.

Property	Value	Source
CAS Number	33007-99-7	[1]
Molecular Formula	C ₁₆ H ₁₀ BrNO ₂	[1]
Molecular Weight	328.16 g/mol	[1]
IUPAC Name	6-bromo-2-phenylquinoline-4-carboxylic acid	[1]
Canonical SMILES	O=C(O)C1=CC(C2=CC=CC=C2)=NC2=CC=C(Br)C=C21	[1]
Physical State	Solid	[1]
Purity	≥95% (typical)	[1]

Synthesis and Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved via the Pfitzinger reaction.[\[5\]](#)[\[6\]](#) This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group in the presence of a strong base.[\[2\]](#)[\[6\]](#) For the synthesis of the title compound, 5-bromoisatin would be the appropriate starting material to react with acetophenone.

General Protocol for Pfitzinger Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-6-bromoquinoline-4-carboxylic acids.[\[4\]](#)[\[7\]](#)

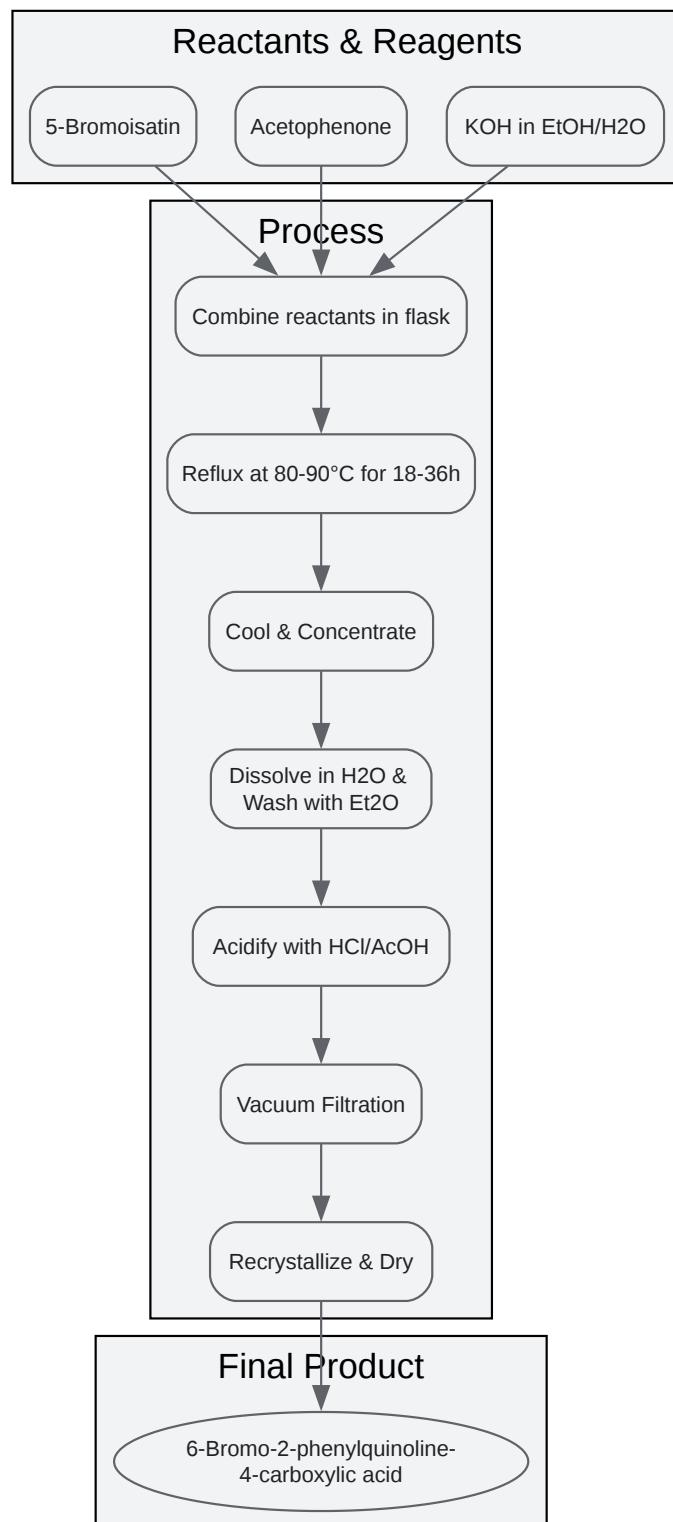
Materials:

- 5-Bromoisatin
- Acetophenone
- Potassium Hydroxide (KOH)

- Ethanol (EtOH)
- Deionized Water
- Diethyl ether (Et₂O)
- Hydrochloric acid (HCl) or Acetic acid (AcOH)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and vacuum filtration apparatus
- Standard laboratory glassware


Procedure:

- **Base Solution Preparation:** Prepare a 20-30% aqueous ethanol solution. In a round-bottom flask, dissolve potassium hydroxide (approx. 3-4 equivalents relative to isatin) in the aqueous ethanol solvent.
- **Reaction Mixture:** To the basic solution, add 5-bromoisatin (1 equivalent) and acetophenone (approx. 1.1-1.2 equivalents).
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring. The reaction is typically refluxed for 18 to 36 hours.^[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
- **Extraction:** Dissolve the residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted acetophenone and other non-polar impurities.

- Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid product.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- Drying: Dry the purified **6-bromo-2-phenylquinoline-4-carboxylic acid** in a vacuum oven.

Synthesis Workflow Diagram

Pfitzinger Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Pfitzinger synthesis of the title compound.

Biological Activity and Applications

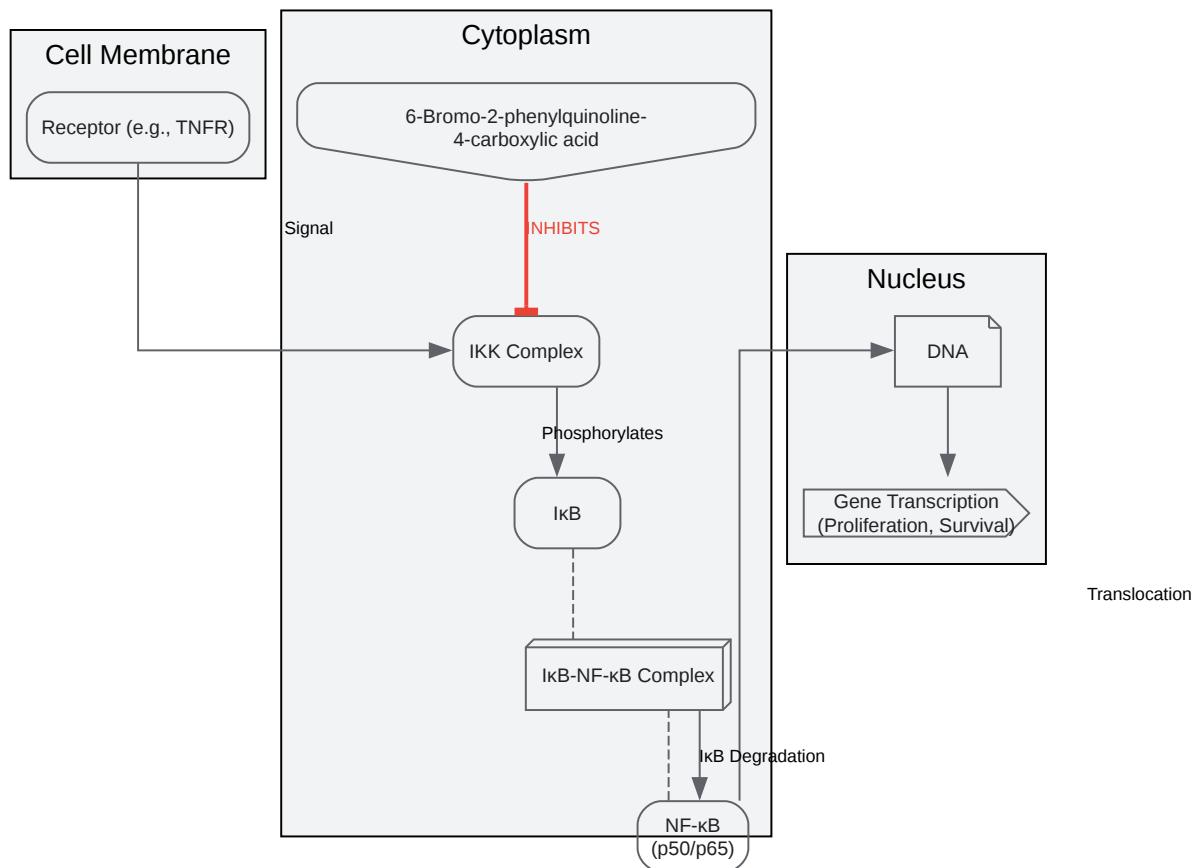
While specific quantitative biological data for **6-Bromo-2-phenylquinoline-4-carboxylic acid** is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore. Derivatives are known to act as inhibitors for various enzymes, including histone deacetylases (HDACs), sirtuins, and protein kinases, making them promising candidates for anticancer and antimicrobial drug development.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Anticancer Potential (Data from Analogs)

Structurally similar compounds have demonstrated significant activity against various cancer cell lines. The data below is for closely related 2-phenylquinoline-4-carboxylic acid and 6-bromo-quinazoline derivatives, which serve as important reference points.

Compound/Analog	Target/Cell Line	Activity (IC ₅₀)	Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)	SIRT3	7.2 μM	[8] [11]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)	HDAC3	24.45 μM	[9] [12]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)	K562 (Leukemia)	1.02 μM	[12]
2-Phenylquinoline-4-carboxylic acid deriv. (D28)	MCF-7 (Breast Cancer)	5.66 μM	[12]
6-Bromo quinazoline deriv. (8a)	MCF-7 (Breast Cancer)	15.85 μM	
6-Bromo quinazoline deriv. (8a)	SW480 (Colon Cancer)	17.85 μM	

Antimicrobial Potential (Data from Analogs)


Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.

Compound/Analog	Bacterial Strain	Activity (MIC)	Reference
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a ₄)	Staphylococcus aureus	64 µg/mL	[10]
2-Phenyl-quinoline-4-carboxylic acid deriv. (5a ₇)	Escherichia coli	128 µg/mL	[10]
Benzimidazolium Salt Analog (1)	MRSA	15.62 µg/mL	[13]
Benzimidazolium Salt Analog (3)	MDR E. coli	7.81 µg/mL	[13]

Potential Mechanism of Action: Kinase Inhibition Signaling

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Inhibition of upstream kinases (like IKK) prevents the degradation of IκB, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing it from activating pro-survival genes in the nucleus.

Hypothesized Quinoline Inhibitor Action on NF-κB Pathway

[Click to download full resolution via product page](#)

Caption: Potential mechanism via inhibition of an upstream kinase in the NF-κB pathway.

Conclusion

6-Bromo-2-phenylquinoline-4-carboxylic acid is a valuable building block for the synthesis of potentially bioactive molecules. While direct biological data is sparse, the known activities of its structural analogs strongly suggest its potential as a scaffold for developing novel anticancer and antimicrobial agents. The synthetic protocols provided herein are robust and adaptable.

Further research is warranted to elucidate the specific biological targets and quantitative efficacy of the title compound, which may lead to the development of new therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger Reaction drugfuture.com
- 6. Pfitzinger reaction - Wikipedia en.wikipedia.org
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed pubmed.ncbi.nlm.nih.gov
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives mdpi.com
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors frontiersin.org
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC pmc.ncbi.nlm.nih.gov
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Bromo-2-phenylquinoline-4-carboxylic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266358#6-bromo-2-phenylquinoline-4-carboxylic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com